P-gp/BCRP-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-gp/BCRP-IN-2 is a compound known for its inhibitory effects on two significant efflux transporters: P-glycoprotein and breast cancer resistance protein. These transporters play crucial roles in drug resistance by actively transporting a wide range of substrates, including chemotherapeutic agents, out of cells. By inhibiting these transporters, this compound can enhance the efficacy of various drugs, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-gp/BCRP-IN-2 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are usually proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
P-gp/BCRP-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
P-gp/BCRP-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of efflux transporters and their role in drug resistance.
Biology: Employed in cellular assays to investigate the transport and metabolism of various substrates.
Medicine: Enhances the efficacy of chemotherapeutic agents by inhibiting drug efflux, thereby overcoming multidrug resistance in cancer cells.
Industry: Utilized in the development of new drugs and formulations to improve bioavailability and therapeutic outcomes
Mecanismo De Acción
P-gp/BCRP-IN-2 exerts its effects by binding to the substrate binding sites of P-glycoprotein and breast cancer resistance protein. This binding inhibits the transport activity of these proteins, preventing the efflux of drugs from cells. The molecular targets include the ATP-binding sites of these transporters, and the pathways involved are related to ATP hydrolysis and substrate translocation .
Comparación Con Compuestos Similares
Similar Compounds
GF120918: Another dual inhibitor of P-glycoprotein and breast cancer resistance protein.
Ko143: A specific inhibitor of breast cancer resistance protein.
MK571: An inhibitor of multidrug resistance-associated protein 2, which also shows activity against P-glycoprotein and breast cancer resistance protein
Uniqueness
P-gp/BCRP-IN-2 is unique in its dual inhibitory activity against both P-glycoprotein and breast cancer resistance protein, making it a valuable tool in overcoming multidrug resistance. Its specificity and potency distinguish it from other inhibitors, providing a more effective means of enhancing drug efficacy .
Propiedades
Fórmula molecular |
C32H35N3O6 |
---|---|
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H35N3O6/c1-36-26-18-24-13-15-35(20-25(24)19-27(26)37-2)14-12-21-6-9-23(10-7-21)32-34-33-30(41-32)11-8-22-16-28(38-3)31(40-5)29(17-22)39-4/h6-11,16-19H,12-15,20H2,1-5H3/b11-8+ |
Clave InChI |
UZOFFAHSLWQYJI-DHZHZOJOSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NN=C(O2)C3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC2=NN=C(O2)C3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.